molecular formula C19H13Br3N2O2 B11544238 2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11544238
M. Wt: 541.0 g/mol
InChI Key: KUYPJGOTSSSRPA-AUEPDCJTSA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine atoms and a hydrazide functional group, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-bromonaphthalene-1-carbaldehyde and 3,5-dibromo-4-hydroxybenzohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydrazide group allow it to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of bromine atoms and hydrazide functional group, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H13Br3N2O2

Molecular Weight

541.0 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H13Br3N2O2/c20-15-6-5-12(13-3-1-2-4-14(13)15)9-18(25)24-23-10-11-7-16(21)19(26)17(22)8-11/h1-8,10,26H,9H2,(H,24,25)/b23-10+

InChI Key

KUYPJGOTSSSRPA-AUEPDCJTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=CC(=C(C(=C3)Br)O)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=CC(=C(C(=C3)Br)O)Br

Origin of Product

United States

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